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Compound of Interest

Compound Name: gsk2830371

Cat. No.: B607808 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in optimizing the

in vivo dosage of GSK2830371 in mouse models.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of GSK2830371?

A1: GSK2830371 is an orally active, allosteric inhibitor of Wild-type p53-induced phosphatase

1 (Wip1), also known as PPM1D.[1][2][3] By inhibiting Wip1, GSK2830371 prevents the

dephosphorylation of key proteins involved in the DNA damage response (DDR) pathway. This

leads to the increased phosphorylation and activation of proteins such as p53 at Serine 15 (p53

S15), CHK2 at Threonine 68 (Chk2 T68), and γH2AX.[1][3][4] The activation of the p53

pathway ultimately results in cell cycle arrest and apoptosis in cancer cells that have wild-type

p53.[3][4]

Q2: What is a recommended starting dosage for GSK2830371 in mouse models?

A2: Based on published studies, a common starting dosage for GSK2830371 in mouse

xenograft models ranges from 75 mg/kg to 150 mg/kg, administered orally.[3][5] The dosing

frequency is typically twice daily (BID) or three times daily (TID).[3][5] A higher frequency may

be necessary to compensate for the compound's short half-life in mice.[3]

Q3: How should GSK2830371 be prepared for oral administration in mice?
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A3: GSK2830371 can be formulated for oral gavage. A commonly used vehicle is a solution of

2% DMSO and 40% Captisol in water, with the pH adjusted to 4.0.[3] Another reported

formulation is 5% DMSO, 20% Cremophor EL, and 75% water.[3][6] It is recommended to

prepare the working solution fresh on the day of use.[3] If the compound precipitates, gentle

heating and/or sonication can be used to help it dissolve.[3]

Q4: What are the expected pharmacodynamic effects of GSK2830371 in vivo?

A4: Oral administration of GSK2830371 in vivo is expected to increase the phosphorylation of

Wip1 substrates within tumor tissue.[1][3] This can be confirmed by measuring the levels of

phosphorylated p53 (Ser15) and phosphorylated Chk2 (T68) using methods like Western blot.

[1][3] A decrease in the total Wip1 protein concentration in the tumors has also been observed.

[1][3]

Q5: Can GSK2830371 be used in combination with other anti-cancer agents?

A5: Yes, studies have shown that GSK2830371 can have a synergistic effect when used with

other anti-cancer agents. For instance, it has been shown to enhance the anti-proliferative

effects of doxorubicin.[1] It also potentiates the activity of MDM2 inhibitors, such as Nutlin-3, by

augmenting p53 activation.[4][7]
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Issue Possible Cause Recommended Solution

Compound precipitation in the

formulation

Low solubility of GSK2830371

in the chosen vehicle.

Prepare the formulation fresh

before each use.[3] Use gentle

heating and/or sonication to

aid dissolution.[3] Consider

trying an alternative vehicle

formulation, such as 10%

DMSO, 40% PEG300, 5%

Tween-80, and 45% Saline.[5]

Lack of in vivo efficacy (no

tumor growth inhibition)

Suboptimal dosage or dosing

frequency. Poor bioavailability.

Inappropriate mouse model

(e.g., p53 mutant cell line).

Increase the dosage up to 150

mg/kg and/or the frequency to

BID or TID.[3][5] Confirm the

formulation and administration

technique to ensure proper

delivery. Verify the p53 status

of your cancer cell line;

GSK2830371 is most effective

in p53 wild-type models.[1]

No detectable change in

pharmacodynamic markers (p-

p53, p-Chk2)

Incorrect timing of tissue

collection. Insufficient drug

exposure in the tumor. Issues

with the detection assay (e.g.,

Western blot).

Collect tumor samples at

various time points after the

final dose (e.g., 2, 4, or 8

hours) to capture the peak

effect.[5] Confirm drug

administration and consider

increasing the dose. Optimize

your Western blot protocol,

ensuring the use of

appropriate antibodies and

controls.

Observed toxicity in mice (e.g.,

weight loss, lethargy)

The dose may be too high for

the specific mouse strain or

model. Vehicle toxicity.

Reduce the dosage of

GSK2830371. Include a

vehicle-only control group to

assess for any toxicity related

to the formulation. Monitor the
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mice daily for clinical signs of

toxicity.

Quantitative Data Summary
Table 1: In Vivo Efficacy of GSK2830371 in Mouse Xenograft Models
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Mouse
Model

Cell Line
Dosage and
Schedule

Vehicle Outcome Reference

Female SCID

mice

DOHH2 (B-

cell

lymphoma)

150 mg/kg,

p.o., BID
Not specified

41% tumor

growth

inhibition

after 14 days.

[5]

[5]

Female SCID

mice

DOHH2 (B-

cell

lymphoma)

150 mg/kg,

p.o., TID
Not specified

68% tumor

growth

inhibition

after 14 days.

[5]

[5]

NRG

immunocomp

romised mice

K562-p21-

ffLuc

(Leukemia)

150 mg/kg,

p.o. (3 doses

over 24h)

5% DMSO,

20%

Cremophor

EL, 75%

water

4-fold

increase in

p21-

luciferase

signal over

vehicle after

a single dose.

[3]

[6]

Orthotopic

xenograft NB

mouse model

SH-SY5Y

(Neuroblasto

ma)

25 mg/kg DMSO

Significant

inhibition of

tumor growth.

[8]

[8]

NOD-SCID

mice

SK-Hep-1

(Liver

adenocarcino

ma)

Not specified Not specified

Significant

reduction in

tumor growth

rates.[9]

[9]

Table 2: Example Vehicle Formulations for Oral Administration of GSK2830371
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Formulation
Components

Concentration Notes Reference

DMSO, Captisol,

Water

2% DMSO, 40%

Captisol
pH adjusted to 4.0. [3]

DMSO, Cremophor

EL, Water

5% DMSO, 20%

Cremophor EL, 75%

Water

A commonly used

formulation.
[3][6]

DMSO, PEG300,

Tween-80, Saline

10% DMSO, 40%

PEG300, 5% Tween-

80, 45% Saline

Step-wise addition of

solvents is

recommended.

[5]

Experimental Protocols
1. Preparation and Administration of GSK2830371 for Oral Gavage

Vehicle Preparation (Example 1):

Prepare a 40% (w/v) solution of Captisol in sterile water.

Add 2% (v/v) DMSO to the Captisol solution.

Adjust the pH of the final solution to 4.0.[3]

Vehicle Preparation (Example 2):

Combine 5% DMSO, 20% Cremophor EL, and 75% sterile water by volume.[3][6]

GSK2830371 Formulation:

Weigh the required amount of GSK2830371 powder based on the desired concentration

and the total volume needed for the dosing group.

Add the GSK2830371 powder to the prepared vehicle.

Vortex and/or sonicate the mixture until the compound is fully dissolved. Visually inspect

for any particulates.[3]
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Prepare the formulation fresh before each administration.[3]

Administration:

Administer the formulated GSK2830371 to mice via oral gavage using an appropriate

gauge feeding needle.

The volume of administration should be based on the individual mouse's body weight

(typically 5-10 mL/kg).[3]

2. Western Blot Analysis of Phospho-p53 (Ser15) in Tumor Xenografts

Tumor Homogenization:

Excise tumors from euthanized mice and immediately snap-freeze them in liquid nitrogen.

Store at -80°C until analysis.[3]

On the day of analysis, weigh the frozen tumor tissue and add ice-cold lysis buffer (e.g.,

RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[3]

Protein Extraction:

Incubate the homogenate on ice for 30 minutes with intermittent vortexing.

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant containing the protein extract.[3]

Protein Quantification:

Determine the protein concentration of the lysate using a standard protein assay (e.g.,

BCA assay).[3]

SDS-PAGE and Western Blotting:

Normalize protein samples to the same concentration with lysis buffer and Laemmli

sample buffer.

Boil the samples at 95-100°C for 5-10 minutes.
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Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

Perform electrophoresis to separate the proteins by size.

Transfer the proteins to a PVDF or nitrocellulose membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in

TBST).

Incubate the membrane with a primary antibody specific for phospho-p53 (Ser15)

overnight at 4°C.

Wash the membrane and incubate with an appropriate HRP-conjugated secondary

antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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